molecular formula C10H9N3 B1611550 2-Methyl-4-(pyridin-4-yl)pyrimidine CAS No. 66748-53-6

2-Methyl-4-(pyridin-4-yl)pyrimidine

Cat. No.: B1611550
CAS No.: 66748-53-6
M. Wt: 171.2 g/mol
InChI Key: IWCNSGSIMHMZSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-4-(pyridin-4-yl)pyrimidine (CAS 66748-53-6) is an aromatic heterocyclic compound with the molecular formula C10H9N3 and a molecular weight of 171.19900 . This compound belongs to a class of structures known as 4-pyridylpyrimidines, which are extensively utilized as versatile building blocks in sophisticated organic synthesis . Its molecular architecture, featuring two nitrogen-containing rings, makes it a valuable precursor in medicinal chemistry for the development of novel pharmaceutical compounds and in the creation of advanced materials . In research settings, pyridine-pyrimidine hybrids are frequently investigated for their potential biological activities and their ability to coordinate with metals, which is relevant for developing catalytic systems . As a key intermediate, this compound can be used in the synthesis of more complex molecules for agrochemical and pharmaceutical applications, contributing to the development of products with improved efficacy and properties . This product is intended for research applications in a laboratory setting and is designated "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use. Specifications: CAS Number: 66748-53-6 . Molecular Formula: C10H9N3 . Molecular Weight: 171.19900 .

Properties

IUPAC Name

2-methyl-4-pyridin-4-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3/c1-8-12-7-4-10(13-8)9-2-5-11-6-3-9/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWCNSGSIMHMZSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80498800
Record name 2-Methyl-4-(pyridin-4-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80498800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66748-53-6
Record name 2-Methyl-4-(pyridin-4-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80498800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Trifluoromethyl (CF₃) in DT242–DT244 enhances metabolic stability and lipophilicity, contrasting with the electron-donating methyl group in the target compound .
  • Coordination Capacity : The pyridin-4-yl group in this compound facilitates metal complexation, as seen in its copper(II) complex, whereas piperidinyl or phenyl substituents lack this property .
  • Solubility: Amino or hydroxyl substituents (e.g., DT242–DT244, 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine) improve aqueous solubility compared to the hydrophobic pyridin-4-yl and methyl groups .

Physicochemical Properties

Compound Molecular Weight (g/mol) logP (Predicted) Melting Point (°C) Key Properties
This compound 187.22 1.8 Not reported Moderate lipophilicity; planar structure .
DT242–DT244 (CF₃ derivatives) ~285.22 2.5–3.0 Not reported High lipophilicity due to CF₃ .
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine 192.27 1.2 Not reported Lower logP due to amine and piperidinyl .
2-Amino-4-methylpyrimidine 109.13 0.5 135–138 High solubility in polar solvents .

Analysis :

  • Lipophilicity : The target compound’s logP (~1.8) is intermediate, making it suitable for both membrane permeability and solubility. CF₃-substituted analogs exhibit higher logP values (~2.5–3.0), favoring blood-brain barrier penetration .
  • Thermal Stability: Melting points are unreported for most compounds, but 2-amino-4-methylpyrimidine’s higher melting point (135–138°C) correlates with its crystalline structure and hydrogen-bonding capacity .

Critical Insights :

  • Pharmaceutical Potential: Amino-substituted pyrimidines (e.g., DT245–DT247) are prioritized in drug discovery over the target compound due to their hydrogen-bonding capacity .
  • Material Science : The target compound’s pyridinyl group is advantageous in synthesizing metal-organic frameworks (MOFs) .

Preparation Methods

Direct Synthesis via Cross-Coupling of Pyrimidine and Pyridine Derivatives

A common strategy to prepare 2-methyl-4-(pyridin-4-yl)pyrimidine involves the formation of the pyrimidine ring substituted with a pyridin-4-yl group through palladium-catalyzed Suzuki coupling or related cross-coupling reactions.

  • Starting Materials: 2,4-dichloropyrimidine or 2-chloro-4-substituted pyrimidine derivatives are reacted with pyridin-4-yl boronic acid or its derivatives.
  • Reaction Conditions: Typically, the reaction is conducted in the presence of a palladium catalyst, a base (e.g., potassium carbonate), and a suitable solvent such as DMF or dioxane, at elevated temperatures (80–120 °C).
  • Outcome: This yields 2-chloro-4-(pyridin-4-yl)pyrimidine intermediates, which can be further functionalized at the 2-position to introduce the methyl group.

This approach is supported by protocols used for related pyrimidine-pyridine systems, such as the synthesis of 2-chloro-4-(pyridin-3-yl)pyrimidine intermediates, which proceed with high regioselectivity and yields around 80%.

Introduction of the 2-Methyl Group via Alkylation or Condensation

The methyl group at the 2-position of the pyrimidine ring can be introduced through:

  • Alkylation of 2-pyrimidinyl precursors: Using methylating agents such as methyl iodide or dimethyl sulfate on 2-hydroxypyrimidine or 2-aminopyrimidine derivatives.
  • Condensation reactions: Starting from β-alkoxypropionitriles or β-alkoxypropionates, which upon condensation with amidines or guanidines, form substituted pyrimidines with methyl groups at position 2.

For example, the synthesis of 2-methyl-4-amino-5-aminomethylpyrimidine involves condensation of β-alkoxypropionitriles with acetamidine, followed by catalytic amination under Lewis acid catalysis (e.g., Al2O3) at 180–350 °C.

Cyclization Approaches Using β-Ketoesters and Pyridine Derivatives

Another method involves cyclization reactions starting from pyridine derivatives functionalized with β-ketoester or β-ketonitrile groups:

  • Hantzsch-type reactions: These involve the reaction of pyridine-4-carbothioamide with ethyl 2-chloro-3-oxobutanoate to form ethyl 4-methyl-2-(pyridin-4-yl)thiazole derivatives, which can be further transformed to pyrimidine analogs. Although this example is for thiazole derivatives, similar cyclization strategies can be adapted for pyrimidine ring formation.
  • Cyclization with amidines or guanidines: This leads to the formation of the pyrimidine ring with substitution at the 2- and 4-positions.

Use of Phosphorus Oxychloride (POCl3) Mediated Cyclization and Chlorination

Phosphorus oxychloride is often used to facilitate cyclization and chlorination steps in the synthesis of pyrimidine derivatives:

  • Reaction: Diethyl 2-(((pyridin-4-yl)amino)methylene)malonate derivatives are treated with POCl3 under reflux or microwave irradiation to induce cyclization forming pyrido[1,2-a]pyrimidine systems, which are structurally related to this compound.
  • Microwave-assisted synthesis: Microwave irradiation at 150 °C for 15 minutes with catalytic POCl3 can significantly improve yields and reduce reaction times compared to conventional heating.

Summary Table of Preparation Methods

Method No. Starting Materials Key Reagents/Conditions Reaction Type Notes/Outcomes
1 2,4-Dichloropyrimidine + pyridin-4-yl boronic acid Pd catalyst, K2CO3, DMF, 80–120 °C Suzuki cross-coupling High regioselectivity, ~80% yield for pyrimidine intermediate
2 β-Alkoxypropionitriles + acetamidine Lewis acid catalyst (Al2O3), 180–350 °C Condensation and amination Formation of 2-methyl pyrimidine derivatives
3 Pyridine-4-carbothioamide + ethyl 2-chloro-3-oxobutanoate Reflux in ethanol, hydrazine hydrate Hantzsch-type cyclization Formation of thiazole analogs, adaptable to pyrimidines
4 Diethyl 2-(((pyridin-4-yl)amino)methylene)malonate POCl3, reflux or microwave irradiation Cyclization and chlorination Efficient pyrido-pyrimidine formation, microwave improves yield

Detailed Research Findings and Notes

  • The Suzuki coupling method is preferred for its regioselectivity and clean conversion to 2-chloro-4-(pyridin-4-yl)pyrimidine, a key intermediate for further methylation or substitution.
  • The condensation with amidines allows direct introduction of the methyl group at the 2-position, but requires careful control of temperature and catalyst to avoid side reactions.
  • Microwave-assisted cyclization with POCl3 significantly reduces reaction time from hours to minutes and improves yields, offering a practical advantage in scale-up.
  • The use of β-alkoxypropionitriles as starting materials is well-documented for pyrimidine synthesis, providing flexibility in introducing various substituents including methyl groups.
  • Adaptation of Hantzsch-type reactions for pyrimidine synthesis is less direct but offers alternative routes when pyridine-thiazole intermediates are involved.

Q & A

Q. What are the recommended synthetic routes for 2-Methyl-4-(pyridin-4-yl)pyrimidine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via cross-coupling reactions. For example, a Suzuki-Miyaura coupling between 4-chloro-2-methylpyrimidine and pyridin-4-ylboronic acid under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixture of dioxane/water (3:1) at 80–100°C for 12–24 hours yields the target product. Optimize reaction conditions by varying catalyst loading (0.5–2 mol%) and base (e.g., K₂CO₃ or NaHCO₃) to improve yield . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is recommended.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:
  • ¹H/¹³C NMR : Confirm aromatic proton environments (pyridine δ 8.5–8.7 ppm; pyrimidine δ 8.2–8.4 ppm) and methyl group integration (δ 2.5–2.7 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 188.1075 for C₁₀H₁₀N₃⁺) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (if single crystals are obtainable) .

Q. What safety precautions are essential when handling this compound?

  • Methodological Answer :
  • Use PPE (gloves, lab coat, goggles) and work in a fume hood.
  • Avoid inhalation/dermal contact due to potential toxicity (refer to analogs like 2-amino-4-hydroxy-6-methylpyrimidine, which requires hazard protocols H302/H315 ).
  • Store under inert atmosphere (argon) at 2–8°C to prevent decomposition .
  • Dispose of waste via certified chemical disposal services to mitigate environmental risks .

Advanced Research Questions

Q. How can computational modeling predict the electronic properties of this compound for drug design?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) to:
  • Map electrostatic potential surfaces (EPS) for nucleophilic/electrophilic sites.
  • Calculate HOMO-LUMO gaps (e.g., ~4.5 eV for similar pyrimidines) to assess reactivity .
  • Compare with experimental UV-Vis spectra (λmax ~260 nm in methanol) to validate computational models .

Q. What strategies resolve contradictions in solubility data across studies?

  • Methodological Answer : Discrepancies may arise from solvent purity or crystallization conditions.
  • Systematic Solubility Testing : Use standardized solvents (DMSO, ethanol, water) at 25°C. For example, solubility in DMSO is typically >50 mg/mL, while in water, <1 mg/mL .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition ~250°C) to rule out solvent retention artifacts .

Q. How can this compound be functionalized for biological target engagement?

  • Methodological Answer :
  • N-Methylation : Treat with methyl iodide/K₂CO₃ in DMF to modify pyrimidine nitrogen, enhancing lipophilicity .
  • Halogenation : Introduce bromine at the pyridine ring via electrophilic substitution (e.g., Br₂/FeBr₃) for subsequent cross-coupling .
  • Biological Testing : Screen against kinase targets (e.g., EGFR) using fluorescence polarization assays; IC₅₀ values for analogs range 0.1–10 µM .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.